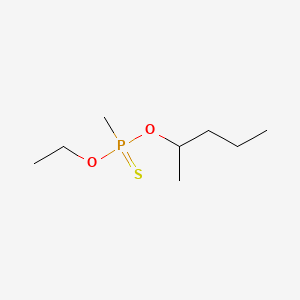
(+-)-Ethyl S-pentyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Ethyl S-pentyl methylphosphonothioate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonothioate group, which is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Ethyl S-pentyl methylphosphonothioate typically involves the reaction of ethyl methylphosphonothioate with pentyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the pentyl halide, resulting in the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of (-)-Ethyl S-pentyl methylphosphonothioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Ethyl S-pentyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phosphonothioate group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphonates.
Substitution: Various substituted phosphonothioates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (-)-Ethyl S-pentyl methylphosphonothioate is used as a reagent in the synthesis of other organophosphorus compounds. Its reactivity makes it a valuable intermediate in the preparation of complex molecules.
Biology
The compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase. This makes it a candidate for research in neurobiology and the development of treatments for neurological disorders.
Medicine
In medicine, (-)-Ethyl S-pentyl methylphosphonothioate is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry
Industrially, the compound is used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Wirkmechanismus
The mechanism of action of (-)-Ethyl S-pentyl methylphosphonothioate involves the inhibition of enzymes by binding to their active sites. The phosphonothioate group interacts with the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, where the compound forms a covalent bond with the serine residue in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl methylphosphonothioate: Lacks the pentyl group, making it less hydrophobic.
S-pentyl methylphosphonothioate: Similar structure but without the ethyl group.
Methylphosphonothioate derivatives: Various derivatives with different alkyl groups.
Uniqueness
(-)-Ethyl S-pentyl methylphosphonothioate is unique due to its specific combination of ethyl and pentyl groups attached to the phosphonothioate moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it suitable for specific applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
65143-02-4 |
|---|---|
Molekularformel |
C8H19O2PS |
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
ethoxy-methyl-pentan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS/c1-5-7-8(3)10-11(4,12)9-6-2/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
BDEGQQXVIXWKFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OP(=S)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


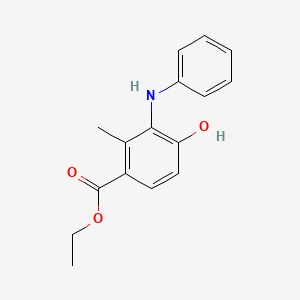
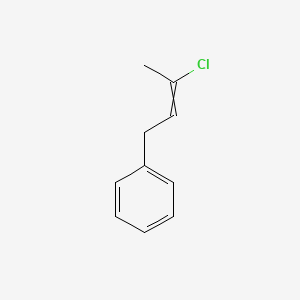
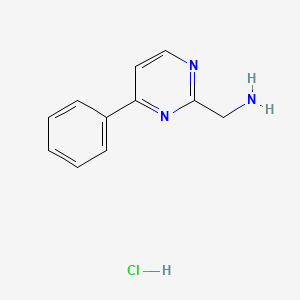
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)

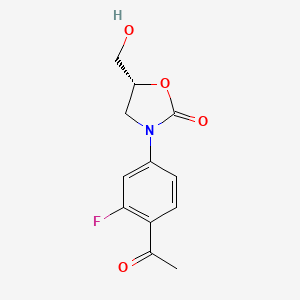
![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)


![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
